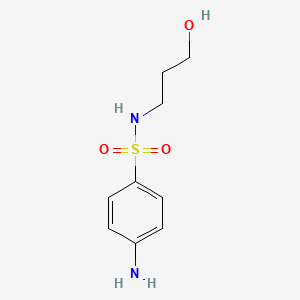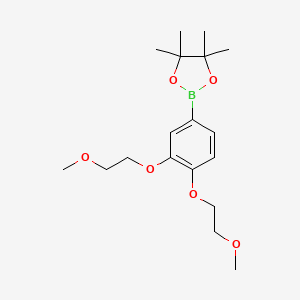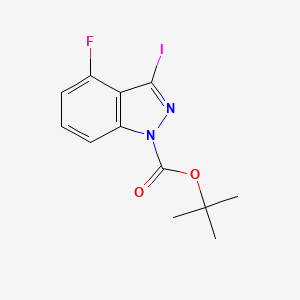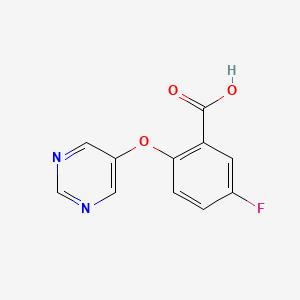
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromomethyl, dimethoxy, and trifluoromethyl groups attached to a benzene ring
准备方法
The synthesis of 1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
化学反应分析
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene has several scientific research applications:
作用机制
The mechanism of action of 1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The bromomethyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with target molecules .
相似化合物的比较
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Bromomethyl)-3,4-dimethoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Bromomethyl)-2-(trifluoromethyl)benzene: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.
1-(Bromomethyl)-3,4-dimethoxy-2-(methyl)benzene: The trifluoromethyl group is replaced with a methyl group, leading to reduced lipophilicity and different biological activity.
The presence of the trifluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s stability, lipophilicity, and biological activity .
属性
分子式 |
C10H10BrF3O2 |
|---|---|
分子量 |
299.08 g/mol |
IUPAC 名称 |
1-(bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-7-4-3-6(5-11)8(9(7)16-2)10(12,13)14/h3-4H,5H2,1-2H3 |
InChI 键 |
OLVYUTRPCJASHZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)CBr)C(F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
dimethyl-](/img/structure/B13989057.png)

![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)





